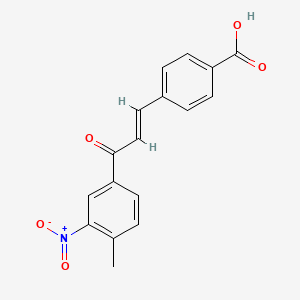
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a nitro group, a methyl group, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methyl-3-nitrobenzaldehyde and 4-hydroxybenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group
Hydroxy derivative: Formed by the reduction of the carbonyl group
Substituted derivatives: Formed by nucleophilic aromatic substitution
Scientific Research Applications
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its bioactive properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound can also inhibit certain enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrophenol: Shares the nitro and methyl groups but lacks the benzoic acid moiety.
4-Methoxyphenylacryloylbenzoate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the benzoic acid moiety allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C17H13NO5 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
4-[(E)-3-(4-methyl-3-nitrophenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H13NO5/c1-11-2-6-14(10-15(11)18(22)23)16(19)9-5-12-3-7-13(8-4-12)17(20)21/h2-10H,1H3,(H,20,21)/b9-5+ |
InChI Key |
CIWIUUICQAIRCO-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















